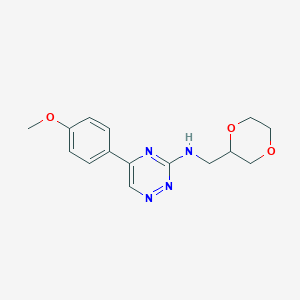
2-(benzylsulfonyl)-1-isobutyl-5-(1-pyrrolidinylmethyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(benzylsulfonyl)-1-isobutyl-5-(1-pyrrolidinylmethyl)-1H-imidazole is a chemical compound that has gained significant attention in scientific research. It is a member of the imidazole family and has been studied for its potential applications in various fields, including medicine and biochemistry.
Wirkmechanismus
The mechanism of action of 2-(benzylsulfonyl)-1-isobutyl-5-(1-pyrrolidinylmethyl)-1H-imidazole is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This leads to a decrease in the growth and proliferation of cancer cells and a reduction in inflammation.
Biochemical and physiological effects:
Studies have shown that 2-(benzylsulfonyl)-1-isobutyl-5-(1-pyrrolidinylmethyl)-1H-imidazole has a range of biochemical and physiological effects. It has been shown to reduce the production of certain inflammatory cytokines, which are involved in the immune response. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the activity of certain enzymes and proteins, which can lead to a reduction in tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(benzylsulfonyl)-1-isobutyl-5-(1-pyrrolidinylmethyl)-1H-imidazole is its versatility in laboratory experiments. It can be used in a variety of assays and techniques to study the function of enzymes and proteins. Additionally, it has been shown to have low toxicity and high stability, making it a reliable tool for research. However, one limitation is its cost, which can be prohibitive for some laboratories. Additionally, the compound has limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 2-(benzylsulfonyl)-1-isobutyl-5-(1-pyrrolidinylmethyl)-1H-imidazole. One area of interest is its potential use as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, it may have applications in the treatment of other types of cancer, beyond those that have been studied thus far. Further research is also needed to fully understand the mechanism of action of the compound and its potential side effects. Finally, there may be opportunities to optimize the synthesis method to improve yields and reduce costs.
Synthesemethoden
The synthesis of 2-(benzylsulfonyl)-1-isobutyl-5-(1-pyrrolidinylmethyl)-1H-imidazole involves a multi-step process that is often carried out in a laboratory setting. The starting materials for the synthesis are benzylsulfonyl chloride, isobutylamine, and pyrrolidine. The reaction proceeds through a series of steps, including the formation of an intermediate compound, before the final product is obtained. The synthesis method has been optimized over the years, resulting in higher yields and improved purity of the compound.
Wissenschaftliche Forschungsanwendungen
2-(benzylsulfonyl)-1-isobutyl-5-(1-pyrrolidinylmethyl)-1H-imidazole has been studied extensively for its potential applications in various fields. In medicine, it has been investigated for its anticancer properties and its ability to inhibit the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurological disorders. In biochemistry, it has been used as a tool to study the function of certain enzymes and proteins.
Eigenschaften
IUPAC Name |
2-benzylsulfonyl-1-(2-methylpropyl)-5-(pyrrolidin-1-ylmethyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2S/c1-16(2)13-22-18(14-21-10-6-7-11-21)12-20-19(22)25(23,24)15-17-8-4-3-5-9-17/h3-5,8-9,12,16H,6-7,10-11,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMCYSLQGOKOHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CN=C1S(=O)(=O)CC2=CC=CC=C2)CN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylsulfonyl)-1-isobutyl-5-(1-pyrrolidinylmethyl)-1H-imidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B6121473.png)
![N-ethyl-1-(2-methoxyethyl)-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B6121482.png)

![4-methyl-N-[1-(1-piperidinyl)-2-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B6121486.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide](/img/structure/B6121490.png)
![1-{6-[3-(1-isobutyl-4-piperidinyl)-1-pyrrolidinyl]-3-pyridinyl}ethanone](/img/structure/B6121508.png)
![ethyl 3-benzyl-1-{[(3,4-dimethoxyphenyl)amino]carbonyl}-3-piperidinecarboxylate](/img/structure/B6121509.png)

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide](/img/structure/B6121514.png)

![1'-[1-methyl-2-(2-pyridinyl)ethyl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B6121523.png)
![1-[3-(1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)propanoyl]-4-methylpiperazine](/img/structure/B6121533.png)
![N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}-3-butenamide](/img/structure/B6121536.png)